(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-6-methylchromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-2-7-15-11(8-10)9-14(16(19)21)17(22-15)20-13-5-3-12(18)4-6-13/h2-9H,1H3,(H2,19,21) |
InChI Key |
OKMAHXPDYFJABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The molecular architecture of (2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide necessitates two primary components:
- 6-Methyl-2H-chromene-3-carboxamide core : Derived from substituted 2-hydroxyacetophenones or 2-hydroxybenzaldehydes.
- 4-Chlorophenylimino group : Introduced via condensation with 4-chloroaniline or its derivatives.
Retrosynthetically, the compound can be dissected into a Knoevenagel adduct formed between a 2-hydroxy-5-methylbenzaldehyde derivative and a cyanoacetamide-bearing 4-chlorophenyl group.
Knoevenagel Condensation-Based Synthesis
Reaction Mechanism and Conditions
The Knoevenagel condensation is the most widely reported method for constructing the chromene scaffold. This one-pot reaction involves:
- Substrates : 2-Hydroxy-5-methylbenzaldehyde (1) and 2-cyano-N-(4-chlorophenyl)acetamide (2).
- Catalyst : Sodium carbonate or piperidine in ethanol or methanol.
- Conditions : Reflux at 60–80°C for 6–12 hours.
The reaction proceeds via base-catalyzed deprotonation of the active methylene group in (2), followed by nucleophilic attack on the aldehyde carbonyl of (1). Subsequent cyclization and dehydration yield the chromene core.
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Yield ↑ by 15% |
| Solvent | Ethanol | Purity ↑ 98% |
| Catalyst Loading | 10 mol% Na₂CO₃ | Rate ↑ 2x |
Yields typically range from 65–78% after recrystallization from ethanol.
Vilsmeier-Haack Formylation Followed by Pinnick Oxidation
Stepwise Synthesis
An alternative route involves formylation and oxidation to establish the carboxamide group:
Vilsmeier-Haack Formylation :
Pinnick Oxidation :
Carboxamide Formation :
Comparative Analysis
One-Pot Catalytic Synthesis Using Bi(OTf)₃
Methodology
A streamlined approach employs bismuth triflate as a Lewis acid catalyst:
- Substrates : 2-Hydroxy-5-methylcinnamaldehyde acetal (5) and 4-chlorophenyl isocyanide (6).
- Conditions : Bi(OTf)₃ (10 mol%) in 1,4-dioxane/H₂O (10:1) at 80°C for 20 hours.
The reaction proceeds via nucleophilic attack of the isocyanide on the activated aldehyde, followed by cyclization and acetal hydrolysis.
Performance Metrics
Purification and Characterization
Purification Techniques
Challenges and Isomeric Control
The Z-configuration at the imino double bond is critical for biological activity. Key factors influencing stereoselectivity include:
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance efficiency:
- Residence Time : 30 minutes at 100°C.
- Output : 1.2 kg/day with 94% conversion.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated imine or chromene moieties.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Solubility
The methyl group at the 6-position of the chromene ring distinguishes the target compound from analogs like (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (). Bromine’s higher electronegativity and larger atomic radius compared to methyl may increase lipophilicity (log k) and reduce aqueous solubility. For instance, HPLC-derived log k values for carbamate analogs () show that lipophilicity is highly substituent-dependent; methyl groups typically enhance solubility relative to halogens like chlorine or bromine.
Table 1: Substituent Impact on Physicochemical Properties
Electronic and Conformational Properties
The imino-carboxamide moiety in the target compound facilitates resonance stabilization and hydrogen bonding, critical for interactions with biological targets. Density-functional theory (DFT) studies () suggest that exact exchange functionals (e.g., B3LYP) accurately predict electronic properties such as HOMO-LUMO gaps. Compared to thiazolidinone derivatives (), the chromene core lacks a sulfur atom, reducing electron delocalization but improving metabolic stability. Crystallographic tools like SHELX and ORTEP-3 () could resolve conformational differences induced by substituents, such as the planarity of the imine group.
Biological Activity
(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Its unique structure, characterized by the presence of a 4-chlorophenyl imino group and a methyl-substituted chromene core, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.7 g/mol. The compound features a chromene backbone, which is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN2O3 |
| Molecular Weight | 312.7 g/mol |
| Structure | Chromene derivative |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism likely involves interactions with specific molecular targets, including enzymes and receptors associated with cancer progression.
- Acetylcholinesterase Inhibition : The compound's structural features indicate potential acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar chromene structures have shown promising results in enhancing acetylcholine levels in the brain by inhibiting AChE activity .
- Antioxidant Properties : Chromene derivatives are known for their antioxidant capabilities, which help in mitigating oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders.
The biological effects of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The imino and carboxamide functional groups enable the compound to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar chromene compounds, providing insights into their therapeutic potential:
- In Vitro Studies : A study demonstrated that chromene derivatives exhibit significant AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM. This suggests that this compound could be similarly effective .
- Molecular Docking Studies : Computational studies have shown that chromene derivatives can effectively bind to AChE, supporting the hypothesis that this compound may act through similar mechanisms.
Q & A
Q. What assays are recommended for evaluating antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
